Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate
Overview
Description
Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate, commonly known as ethyl-3-tetrahydropyran-4-ylpropanoate, is a synthetic compound which is widely used in scientific research applications. It is a colorless, water-soluble liquid with a pleasant, fruity odor and a boiling point of 113-118 °C. Ethyl-3-tetrahydropyran-4-ylpropanoate is a versatile compound with a wide range of applications in research, such as in the synthesis of other compounds and in the study of biochemical and physiological processes. The compound has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for use in research experiments.
Mechanism of Action
The mechanism of action of ethyl-3-tetrahydropyran-4-ylpropanoate is not fully understood. It is believed that the compound acts as a substrate in biochemical and physiological processes, and is involved in the synthesis of other compounds. The compound is also believed to act as an inhibitor of certain enzymes, which can affect the activity of other biochemical and physiological processes.
Biochemical and Physiological Effects
Ethyl-3-tetrahydropyran-4-ylpropanoate has been found to have a number of biochemical and physiological effects. The compound has been found to be an inhibitor of certain enzymes, which can affect the activity of other biochemical and physiological processes. In addition, the compound has been found to have an effect on the metabolism of certain drugs, and has been found to have an effect on the absorption and distribution of certain drugs in the body.
Advantages and Limitations for Lab Experiments
The use of ethyl-3-tetrahydropyran-4-ylpropanoate in laboratory experiments has a number of advantages and limitations. The compound is relatively easy to synthesize and is relatively stable, making it an ideal substrate for a wide range of biochemical and physiological studies. However, the compound can be toxic if ingested, and its effects on the body are not fully understood. In addition, the compound can be difficult to obtain in large quantities, and its use in laboratory experiments can be expensive.
Future Directions
The potential future directions for research involving ethyl-3-tetrahydropyran-4-ylpropanoate are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research is needed to understand the mechanisms of action of the compound and to develop methods for its more efficient synthesis. Finally, further research is needed to develop methods for the safe and effective use of the compound in laboratory experiments.
Scientific Research Applications
Ethyl-3-tetrahydropyran-4-ylpropanoate has been used in a wide range of scientific research applications. It has been used as a substrate in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as a solvent in various chemical reactions. The compound has also been used to study the effects of various drugs on biochemical and physiological processes.
properties
IUPAC Name |
ethyl 3-(oxan-4-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAPPDZMKVXQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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